molecular formula C12H18BrNO2 B2661769 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide CAS No. 40069-26-9

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide

Cat. No. B2661769
CAS RN: 40069-26-9
M. Wt: 288.185
InChI Key: OPUWSBWZWNOKNM-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a solid compound . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), which is a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .


Synthesis Analysis

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular formula of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium chloride is C11H16ClNO2 . The InChI key is SHOWAGCIRTUYNA-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the preparation of new chiral phosphine-aminophosphine ligands .


Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight is 193.24 .

Mechanism of Action

While the specific mechanism of action for 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide is not mentioned in the search results, it is worth noting that 2-Aminotetralin, a similar compound, has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .

Future Directions

There is growing interest in the design and synthesis of novel biocompatible analogs . These molecules are inherently active therapeutic agents and are subject to growing interest . They are employed in medicinal chemistry due to their diverse broad-spectrum biological activity .

properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.BrH/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2;/h6-7,10H,3-5,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUWSBWZWNOKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CCC2=C1)N)OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-2-aminotetraline hydrobromide

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